molecular formula C20H18N4O2S2 B2825739 3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-19-4

3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2825739
CAS No.: 847403-19-4
M. Wt: 410.51
InChI Key: BEQSCOSOIFRZMC-UHFFFAOYSA-N
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Description

3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications

CNS Penetrability and Serotonin-3 Receptor Antagonism

The compound, belonging to a series of structurally novel selective serotonin-3 receptor antagonists, has been recognized for its high potency and ability to penetrate the central nervous system. It's shown effectiveness as a pharmacological tool for both in vitro and in vivo studies of this class of compounds, marking its significance in neurological research and potential therapeutic applications (Rosen et al., 1990).

Anticancer Activity

A series of novel Eugenol derivatives, including compounds closely related to the chemical structure , have been synthesized and evaluated for their anticancer activity against breast cancer cells. These derivatives exhibited significant cytotoxicity, with some showing higher potency than standard treatments. This highlights the compound's potential role in cancer treatment, particularly in the development of novel anticancer drugs (Alam, 2022).

Corrosion Inhibition

The compound is closely related to benzimidazole derivatives, which have been studied for their effectiveness as corrosion inhibitors. These derivatives show a high inhibition efficiency, which increases with concentration, and their adsorption on surfaces follows the Langmuir adsorption isotherm. The findings from these studies suggest potential applications of the compound in industrial settings, particularly in protecting metals from corrosion (Yadav et al., 2013).

Angiotensin II Antagonism

Compounds structurally similar to the one have been synthesized and evaluated as angiotensin II antagonists. These studies are crucial in understanding the interaction of such compounds with the angiotensin II receptor, offering insights into the development of treatments for conditions like hypertension (Ashton et al., 1993).

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-3-12-27-19-22-21-18(24(19)14-8-10-15(26-2)11-9-14)13-23-16-6-4-5-7-17(16)28-20(23)25/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQSCOSOIFRZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC=C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.